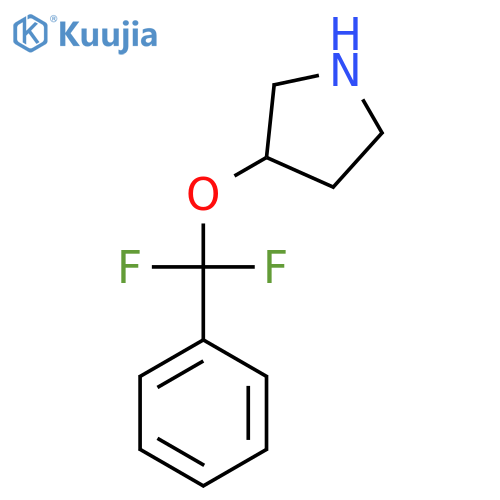Cas no 2229511-94-6 (3-difluoro(phenyl)methoxypyrrolidine)

2229511-94-6 structure
商品名:3-difluoro(phenyl)methoxypyrrolidine
3-difluoro(phenyl)methoxypyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-difluoro(phenyl)methoxypyrrolidine
- 3-[difluoro(phenyl)methoxy]pyrrolidine
- EN300-1862278
- 2229511-94-6
-
- インチ: 1S/C11H13F2NO/c12-11(13,9-4-2-1-3-5-9)15-10-6-7-14-8-10/h1-5,10,14H,6-8H2
- InChIKey: MCKMCJPLIVSBFZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1)(OC1CNCC1)F
計算された属性
- せいみつぶんしりょう: 213.09652036g/mol
- どういたいしつりょう: 213.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-difluoro(phenyl)methoxypyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1862278-1.0g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1862278-2.5g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 2.5g |
$2408.0 | 2023-09-18 | ||
| Enamine | EN300-1862278-1g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 1g |
$1229.0 | 2023-09-18 | ||
| Enamine | EN300-1862278-10g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 10g |
$5283.0 | 2023-09-18 | ||
| Enamine | EN300-1862278-5g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 5g |
$3562.0 | 2023-09-18 | ||
| Enamine | EN300-1862278-10.0g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1862278-5.0g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1862278-0.05g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 0.05g |
$1032.0 | 2023-09-18 | ||
| Enamine | EN300-1862278-0.25g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 0.25g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1862278-0.5g |
3-[difluoro(phenyl)methoxy]pyrrolidine |
2229511-94-6 | 0.5g |
$1180.0 | 2023-09-18 |
3-difluoro(phenyl)methoxypyrrolidine 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
2229511-94-6 (3-difluoro(phenyl)methoxypyrrolidine) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
